molecular formula C27H23BrN2O5 B11087647 1,5-Dibenzyl-3-(5-bromo-2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

1,5-Dibenzyl-3-(5-bromo-2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11087647
M. Wt: 535.4 g/mol
InChI Key: LVGVLQOLESTRGK-UHFFFAOYSA-N
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Description

1,5-Dibenzyl-3-(5-bromo-2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound with a unique structure that includes multiple aromatic rings, a bromine atom, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibenzyl-3-(5-bromo-2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multiple steps, including the formation of the pyrrole ring and the introduction of the bromine and hydroxyphenyl groups. Common synthetic routes may include:

    Cyclization reactions: to form the pyrrole ring.

    Bromination reactions: to introduce the bromine atom.

    Hydroxylation reactions: to add the hydroxyphenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to speed up the reactions.

    Temperature control: to ensure optimal reaction conditions.

    Purification techniques: such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibenzyl-3-(5-bromo-2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: for substitution reactions, such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

1,5-Dibenzyl-3-(5-bromo-2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Dibenzyl-3-(5-bromo-2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: and inhibit their activity.

    Interact with cellular receptors: to modulate signaling pathways.

    Induce oxidative stress: in cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dibenzyl-3-(5-chloro-2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1,5-Dibenzyl-3-(5-fluoro-2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid: Contains a fluorine atom instead of bromine.

Uniqueness

1,5-Dibenzyl-3-(5-bromo-2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen atoms.

Properties

Molecular Formula

C27H23BrN2O5

Molecular Weight

535.4 g/mol

IUPAC Name

3,5-dibenzyl-1-(5-bromo-2-hydroxyphenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C27H23BrN2O5/c28-18-11-12-20(31)19(13-18)23-21-22(25(33)30(24(21)32)15-17-9-5-2-6-10-17)27(29-23,26(34)35)14-16-7-3-1-4-8-16/h1-13,21-23,29,31H,14-15H2,(H,34,35)

InChI Key

LVGVLQOLESTRGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C3C(C(N2)C4=C(C=CC(=C4)Br)O)C(=O)N(C3=O)CC5=CC=CC=C5)C(=O)O

Origin of Product

United States

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